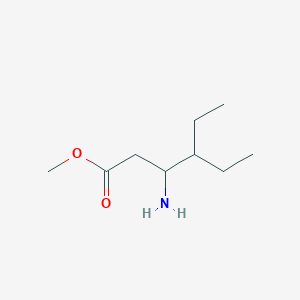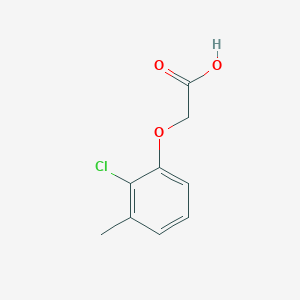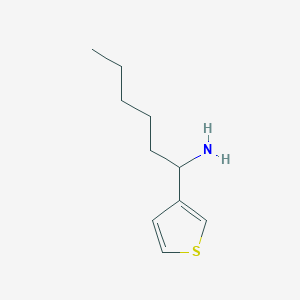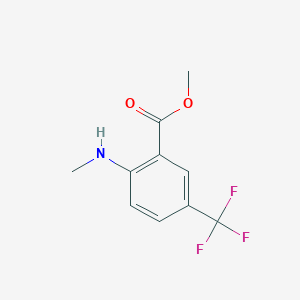
1-(2-Bromo-5-methoxybenzyl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromo-5-methoxybenzyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C12H13BrO3. This compound features a cyclopropane ring attached to a benzyl group that is substituted with a bromine atom and a methoxy group. The presence of these functional groups makes it a versatile compound in organic synthesis and various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-5-methoxybenzyl)cyclopropane-1-carboxylic acid typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-bromo-5-methoxybenzyl bromide, which can be obtained by bromination of 5-methoxybenzyl alcohol.
Cyclopropanation: The next step involves the cyclopropanation of the benzyl bromide derivative. This can be achieved using a cyclopropane carboxylic acid derivative in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Final Product Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
1-(2-Bromo-5-methoxybenzyl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carboxylic acid.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azide, thiol, or ether derivatives.
Oxidation: Formation of hydroxyl or carboxylic acid derivatives.
Reduction: Formation of alcohol or aldehyde derivatives.
科学研究应用
1-(2-Bromo-5-methoxybenzyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(2-Bromo-5-methoxybenzyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in electrophilic and nucleophilic interactions, respectively, while the cyclopropane ring provides structural rigidity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Bromo-5-methoxybenzyl bromide: A precursor in the synthesis of the target compound.
Cyclopropane carboxylic acid: A key intermediate in the cyclopropanation step.
5-Methoxybenzyl alcohol: The starting material for the synthesis of the brominated benzyl derivative.
Uniqueness
1-(2-Bromo-5-methoxybenzyl)cyclopropane-1-carboxylic acid is unique due to the combination of its functional groups, which confer distinct reactivity and biological activity. The presence of the cyclopropane ring adds to its structural complexity and potential for diverse applications in research and industry.
属性
分子式 |
C12H13BrO3 |
|---|---|
分子量 |
285.13 g/mol |
IUPAC 名称 |
1-[(2-bromo-5-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H13BrO3/c1-16-9-2-3-10(13)8(6-9)7-12(4-5-12)11(14)15/h2-3,6H,4-5,7H2,1H3,(H,14,15) |
InChI 键 |
FVNUPINHGJZCMC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)Br)CC2(CC2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


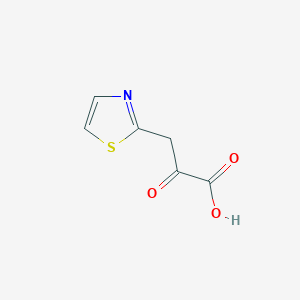
![1-[2-(Pyridin-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B13533531.png)
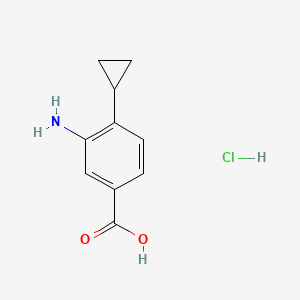
![O-[(4-phenylphenyl)methyl]hydroxylamine](/img/structure/B13533538.png)
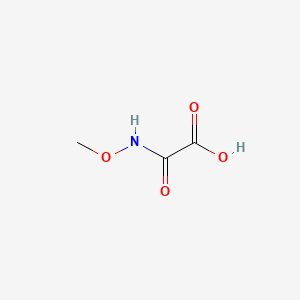
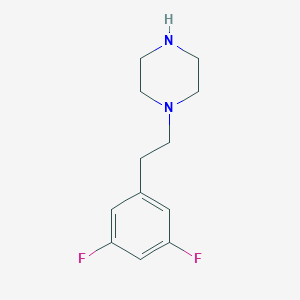

![(1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13533559.png)
![1-(Benzo[b]thiophen-3-yl)propan-2-one](/img/structure/B13533569.png)
